Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone is a heterocyclic compound characterized by its unique spirocyclic structure. It is identified by the Chemical Abstracts Service number 851322-39-9 and has the molecular formula with a molecular weight of 258.36 g/mol. This compound has garnered attention in both chemistry and biology due to its potential applications in medicinal chemistry and as a building block for complex molecules, particularly in the development of new heterocyclic compounds .
Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone is classified under spirocyclic compounds, specifically diazaspiro compounds, which are known for their unique structural properties that can influence biological activity. The compound is sourced from various chemical suppliers and synthesized through methods that involve the formation of spirocyclic intermediates .
The synthesis of Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone typically involves several steps:
For example, one method involves using lithium aluminum hydride for reduction reactions to obtain the desired product with high yields .
The molecular structure of Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone features a spirocyclic arrangement that contributes to its unique properties. The compound consists of a phenyl group attached to a 3,9-diazaspiro[5.5]undecane framework, which includes nitrogen atoms that play a critical role in its chemical behavior.
The presence of nitrogen atoms within the spirocyclic structure may influence its interactions with biological targets .
Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone can participate in several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone acts as a γ-aminobutyric acid type A receptor antagonist. Its mechanism involves binding to specific sites on the receptor, inhibiting its activity, and consequently modulating neurotransmission processes within the nervous system. This interaction suggests potential therapeutic applications in neurological disorders .
Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone has several notable applications:
Research continues to explore further applications and mechanisms associated with this intriguing compound .
Spirocyclic ring formation is pivotal for accessing enantiopure diazaspiro[5.5]undecanes. Key catalytic methodologies include:
Table 1: Catalytic Methods for Spirocore Assembly
Reaction Type | Catalyst System | Key Intermediate/Product | Yield Range | Key Features |
---|---|---|---|---|
Strecker Cyclocondensation | Glacial Acetic Acid / H₂SO₄ | 1-[(Aryl)(cyanomethyl)amino]cyclohexanecarboxamides (e.g., 3a-f) | 70-85% | Acid control for selective hydrolysis/cyclization |
[5+1] Double Michael | Triethylamine/Piperidine | 7,11-Diaryl-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones (e.g., 3e,f,h) | 91-97% | High diastereoselectivity, broad aryl scope |
N-Alkylation | TBAB / NaOH (aq) | 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones (e.g., 6m-u) | 65-92% | Mild biphasic conditions, N-regioselectivity |
Palladium-catalyzed cross-coupling enables precise C-C and C-heteroatom bond formation on pre-assembled diazaspiro cores or intermediates:
RCM provides a versatile, modular route to diazaspiro[5.5]undecanes, circumventing linear synthesis limitations:
Selective N-functionalization of the unsymmetrical 3,9-diazaspiro[5.5]undecane core is critical for synthesizing specific isomers like the title compound:
Table 2: Protecting Group Strategies for Selective N-Functionalization
Protecting Group | Application Conditions | Deprotection Conditions | Use Case for Diazaspiro[5.5]undecane | Advantage |
---|---|---|---|---|
tert-Butoxycarbonyl (Boc) | Boc₂O, Base (TEA, DMAP), THF/Dioxane/CH₂Cl₂ | TFA/DCM; HCl/Dioxane | Selective N9 protection → N3 acylation → Deprotection | Acid-labile, orthogonal to Cbz/Alloc, widely used |
Benzyloxycarbonyl (Cbz) | Cbz-Cl, Base, CH₂Cl₂ | H₂, Pd/C, MeOH/EtOAc | Orthogonal protection, acid-stable alternative | Hydrogenolytically removable, stable to acids |
Allyloxycarbonyl (Alloc) | Alloc-Cl, Base, CH₂Cl₂ | Pd(PPh₃)₄, PhSiH₃/Morpholine | Orthogonal protection, esp. in RCM routes | Mild metal-catalyzed removal, orthogonal to Boc |
No Protection | - | - | Direct acylation with controlled stoichiometry/base | Streamlined (fewer steps) |
Key Compounds Mentioned:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: